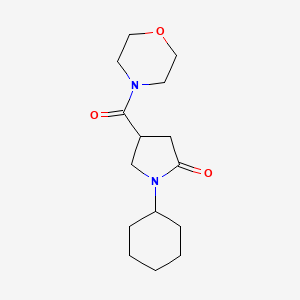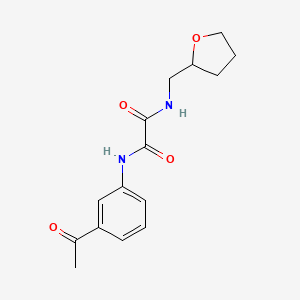![molecular formula C18H18N4O4 B4386871 1,4-dimethyl-6-nitro-7-[(1-phenylethyl)amino]-1,4-dihydro-2,3-quinoxalinedione](/img/structure/B4386871.png)
1,4-dimethyl-6-nitro-7-[(1-phenylethyl)amino]-1,4-dihydro-2,3-quinoxalinedione
描述
1,4-dimethyl-6-nitro-7-[(1-phenylethyl)amino]-1,4-dihydro-2,3-quinoxalinedione, also known as ACEA 1021, is a unique compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the family of quinoxalines, which are known for their diverse biological activities.
作用机制
The mechanism of action of 1,4-dimethyl-6-nitro-7-[(1-phenylethyl)amino]-1,4-dihydro-2,3-quinoxalinedione 1021 involves its interaction with the CB1 receptor. It binds to the receptor and activates it, leading to downstream signaling events that modulate various physiological processes. 1,4-dimethyl-6-nitro-7-[(1-phenylethyl)amino]-1,4-dihydro-2,3-quinoxalinedione 1021 has been shown to be a potent agonist of the CB1 receptor, with a higher affinity than the endocannabinoid anandamide.
Biochemical and Physiological Effects:
1,4-dimethyl-6-nitro-7-[(1-phenylethyl)amino]-1,4-dihydro-2,3-quinoxalinedione 1021 has been shown to have several biochemical and physiological effects. It has been shown to modulate the release of neurotransmitters such as dopamine, glutamate, and GABA, which are involved in several physiological processes. 1,4-dimethyl-6-nitro-7-[(1-phenylethyl)amino]-1,4-dihydro-2,3-quinoxalinedione 1021 has also been shown to modulate the activity of ion channels and receptors, leading to changes in membrane potential and neuronal excitability.
实验室实验的优点和局限性
One of the main advantages of using 1,4-dimethyl-6-nitro-7-[(1-phenylethyl)amino]-1,4-dihydro-2,3-quinoxalinedione 1021 in lab experiments is its high affinity for the CB1 receptor, which allows for precise modulation of the receptor activity. 1,4-dimethyl-6-nitro-7-[(1-phenylethyl)amino]-1,4-dihydro-2,3-quinoxalinedione 1021 is also a potent agonist of the CB1 receptor, making it a useful tool compound for studying the function of the receptor. However, one of the limitations of using 1,4-dimethyl-6-nitro-7-[(1-phenylethyl)amino]-1,4-dihydro-2,3-quinoxalinedione 1021 is its potential off-target effects, which may complicate the interpretation of experimental results.
未来方向
There are several future directions for the study of 1,4-dimethyl-6-nitro-7-[(1-phenylethyl)amino]-1,4-dihydro-2,3-quinoxalinedione 1021. One potential direction is the development of more selective agonists of the CB1 receptor, which may have fewer off-target effects. Another direction is the study of the effects of 1,4-dimethyl-6-nitro-7-[(1-phenylethyl)amino]-1,4-dihydro-2,3-quinoxalinedione 1021 on other physiological processes, such as inflammation and immune function. Finally, the development of new synthetic methods for 1,4-dimethyl-6-nitro-7-[(1-phenylethyl)amino]-1,4-dihydro-2,3-quinoxalinedione 1021 and related compounds may lead to the discovery of novel biological activities.
科学研究应用
1,4-dimethyl-6-nitro-7-[(1-phenylethyl)amino]-1,4-dihydro-2,3-quinoxalinedione 1021 has been extensively studied for its potential applications in scientific research. It has been shown to have a high affinity for the cannabinoid CB1 receptor, which is involved in several physiological processes such as appetite regulation, pain perception, and memory. 1,4-dimethyl-6-nitro-7-[(1-phenylethyl)amino]-1,4-dihydro-2,3-quinoxalinedione 1021 has been used as a tool compound to study the function of the CB1 receptor in various biological systems.
属性
IUPAC Name |
1,4-dimethyl-6-nitro-7-(1-phenylethylamino)quinoxaline-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O4/c1-11(12-7-5-4-6-8-12)19-13-9-15-16(10-14(13)22(25)26)21(3)18(24)17(23)20(15)2/h4-11,19H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSFMCKVTXCZYGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC2=CC3=C(C=C2[N+](=O)[O-])N(C(=O)C(=O)N3C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-bromo-N-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-2-furamide](/img/structure/B4386792.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dimethoxybenzamide](/img/structure/B4386805.png)
![N-[3-(allyloxy)phenyl]-2-thiophenecarboxamide](/img/structure/B4386814.png)

![N-isopropyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4386821.png)
![4-methoxy-N-methyl-N-{4-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}benzenesulfonamide](/img/structure/B4386827.png)


![2-[(5-propyl-1,2,3,4-tetrahydropyrimido[4',5':4,5]thieno[2,3-c]isoquinolin-8-yl)amino]ethanol](/img/structure/B4386858.png)
![2-[5-(4-chlorophenyl)-2H-tetrazol-2-yl]-N-cycloheptylacetamide](/img/structure/B4386861.png)
![methyl 2-{[(benzylthio)acetyl]amino}-4,5-dimethoxybenzoate](/img/structure/B4386875.png)
![3-[3-(3-ethoxy-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-fluorophenyl)propanamide](/img/structure/B4386883.png)

